4-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide
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Overview
Description
4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE is a complex organic compound that features a benzamide core linked to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including 4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE, can be scaled up using similar condensation reactions. The use of solid acid catalysts and ultrasonic irradiation ensures a high-efficiency process that is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of pharmaceuticals, paper, and plastics.
Mechanism of Action
The mechanism of action of 4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and its derivatives share a similar thiazole ring structure and exhibit comparable biological activities.
Benzamide Derivatives: Compounds such as N-phenylbenzamide also share a benzamide core and are used in similar applications.
Uniqueness
4-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZAMIDE is unique due to its specific combination of a benzamide core and a thiazole ring, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H17N5O3S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H17N5O3S/c20-17(26)12-6-8-14(9-7-12)21-16(25)10-15-11-28-19(23-15)24-18(27)22-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,20,26)(H,21,25)(H2,22,23,24,27) |
InChI Key |
YHBWPFRXGDQLHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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